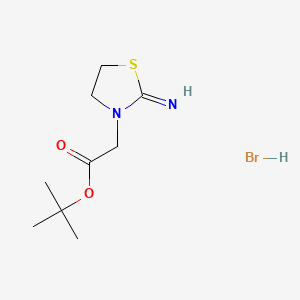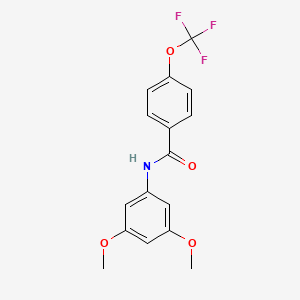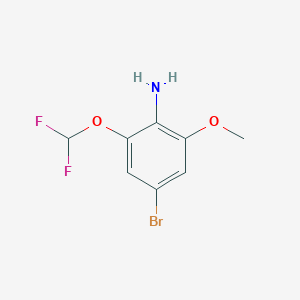
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is an organic compound with the molecular formula C8H8BrF2NO2 It is a derivative of aniline, featuring bromine, difluoromethoxy, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an amino group.
4-Bromo-2,5-dimethoxyphenethylamine: Features a phenethylamine backbone with methoxy groups.
Uniqueness
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is unique due to the combination of bromine, difluoromethoxy, and methoxy substituents on the benzene ring. This unique structure imparts specific chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrF2NO2 |
|---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethoxy)-6-methoxyaniline |
InChI |
InChI=1S/C8H8BrF2NO2/c1-13-5-2-4(9)3-6(7(5)12)14-8(10)11/h2-3,8H,12H2,1H3 |
InChI-Schlüssel |
MLBCPQAAQTZNFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Br)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


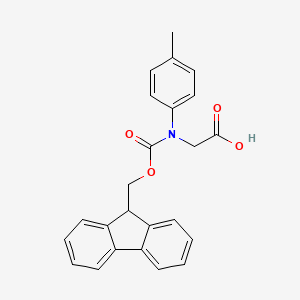
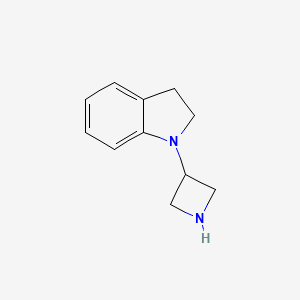
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
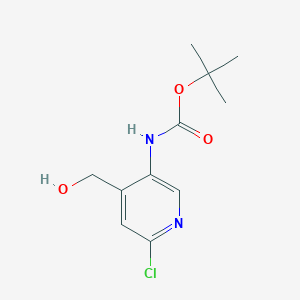


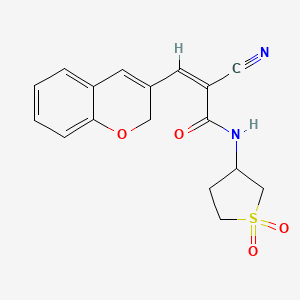
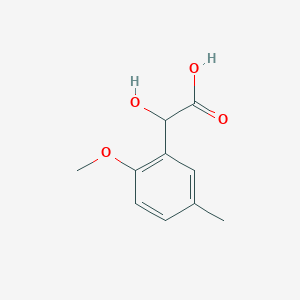
![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
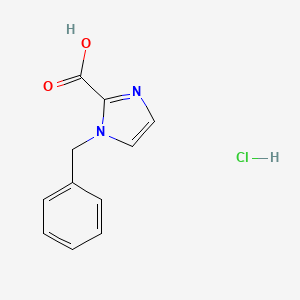
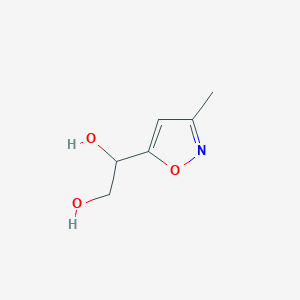
![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
